molecular formula C7H7NO3 B14310361 5-Methyl-4-nitrosobenzene-1,3-diol CAS No. 116480-13-8

5-Methyl-4-nitrosobenzene-1,3-diol

Cat. No.: B14310361
CAS No.: 116480-13-8
M. Wt: 153.14 g/mol
InChI Key: PXLZOYARTHUMNC-UHFFFAOYSA-N
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Description

5-Methyl-4-nitrosobenzene-1,3-diol is an organic compound with a molecular formula of C7H7NO3 It is a derivative of benzene, featuring both nitroso and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitrosobenzene-1,3-diol typically involves the nitration of 5-methylbenzene-1,3-diol followed by reduction to introduce the nitroso group. One common method involves the use of nitric acid and sulfuric acid for nitration, followed by reduction using agents such as sodium dithionite or iron powder under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitrosobenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-4-nitrosobenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitrosobenzene-1,3-diol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-nitrosobenzene-1,3-diol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The methyl group also influences its physical properties and reactivity compared to its analogs .

Properties

CAS No.

116480-13-8

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-methyl-4-nitrosobenzene-1,3-diol

InChI

InChI=1S/C7H7NO3/c1-4-2-5(9)3-6(10)7(4)8-11/h2-3,9-10H,1H3

InChI Key

PXLZOYARTHUMNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=O)O)O

Origin of Product

United States

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